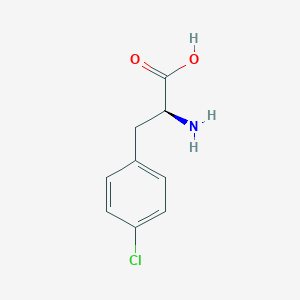

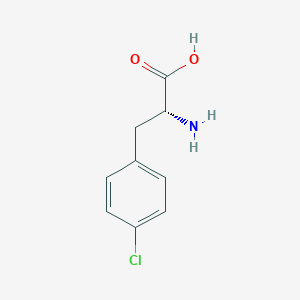

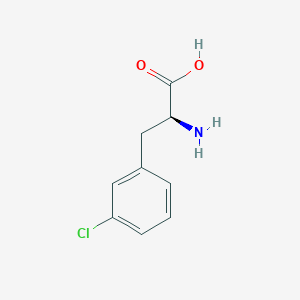

3-chloro-L-phenylalanine

Übersicht

Beschreibung

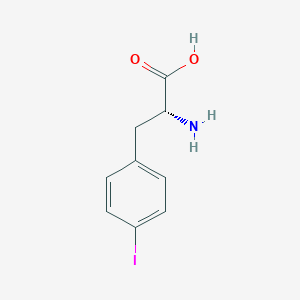

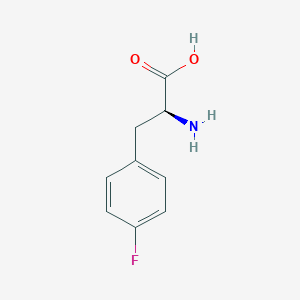

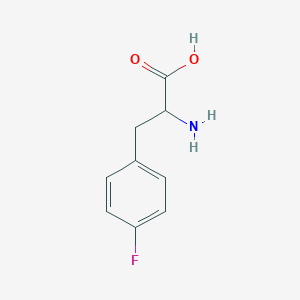

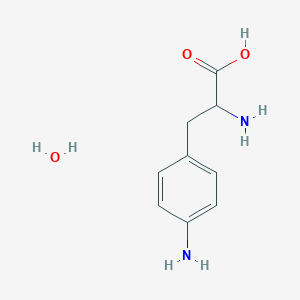

3-chloro-L-phenylalanine is a non-proteinogenic L-α-amino acid that is L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine . It has the molecular formula C9H10ClNO2 .

Synthesis Analysis

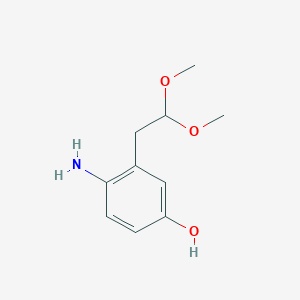

The synthesis of L-phenylalanine and its derivatives has been a topic of interest in recent research. One study discusses the biosynthesis of L-phenylalanine from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Molecular Structure Analysis

The molecular structure of 3-chloro-L-phenylalanine consists of a benzene ring with a chlorine atom and an amino acid chain attached to it . The InChI string representation of its structure is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6 (4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 .

Wissenschaftliche Forschungsanwendungen

Production Improvement : L-Phenylalanine is crucial in both food and medicinal applications. A study developed an in vitro system for quantitative investigation of phenylalanine biosynthesis in E. coli. This approach can improve the yield of phenylalanine, potentially applicable to 3-chloro-L-phenylalanine (Ding et al., 2016).

Phenolic Compound Production : The effect of different concentrations of L-phenylalanine on the accumulation of phenolic compounds in Tartary buckwheat sprouts was investigated. Such studies can be relevant for the understanding of 3-chloro-L-phenylalanine's effects on plant biochemistry (Seo et al., 2015).

Electrochemical Sensor Development : A novel electrochemical sensor for L-phenylalanine detection was developed using molecular imprinting techniques. This sensor could potentially be adapted for specific detection of 3-chloro-L-phenylalanine (Ermiş et al., 2017).

Gene Expression and Engineering : Genetic engineering of Escherichia coli was conducted to enhance L-Phenylalanine biosynthesis, which could be adapted for modified amino acids like 3-chloro-L-phenylalanine (Liu et al., 2018).

Biotransformation and Isotope Effects : The mechanisms of biotransformation of L-phenylalanine and its derivatives, including 3-chloro-L-phenylalanine, were investigated using kinetic and solvent isotope effect methods (Kańska et al., 2016).

Photocatalytic Degradation : The photocatalytic degradation of phenylalanine (Phe) in aqueous solutions was studied, which is relevant for understanding the environmental impact and degradation pathways of 3-chloro-L-phenylalanine (Elsellami et al., 2010).

Phenylalanine Ammonia Lyase (PAL) Research : Studies on PAL, which catalyzes the biotransformation of L-phenylalanine, provide insights into potential applications and modifications of 3-chloro-L-phenylalanine (MacDonald & D'Cunha, 2007).

Metabolic Engineering for Synthesis : Research on engineering Escherichia coli for enhanced production of L-phenylalanine using glucose could be applicable for the synthesis of derivatives like 3-chloro-L-phenylalanine (Báez-Viveros et al., 2004).

Electrochemical Sensors and Biosensors : The development of electrochemical sensors for phenylalanine electroanalysis could have implications for the specific detection and analysis of 3-chloro-L-phenylalanine (Dinu & Apetrei, 2020).

Zukünftige Richtungen

Future research directions could include further investigation into the biosynthesis of L-phenylalanine and its derivatives from inexpensive aromatic precursors . Additionally, the use of 3-chloro-L-phenylalanine as an internal standard in metabolomic studies suggests potential applications in this field .

Wirkmechanismus

Target of Action

3-Chloro-L-phenylalanine, also known as L-3-Chlorophenylalanine, is a non-proteinogenic L-α-amino acid . It is a derivative of L-phenylalanine, where one of the meta-hydrogens of the phenyl group has been replaced by a chlorine Considering its structural similarity to l-phenylalanine, it may interact with enzymes involved in the metabolism of l-phenylalanine, such as phenylalanine ammonia-lyase and tyrosine hydroxylase .

Mode of Action

For instance, it could potentially inhibit the activity of phenylalanine ammonia-lyase, an enzyme that converts L-phenylalanine to trans-cinnamic acid .

Biochemical Pathways

3-Chloro-L-phenylalanine, being a derivative of L-phenylalanine, may be involved in similar biochemical pathways. L-phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-phenylethanol through the Ehrlich pathway . .

Pharmacokinetics

It could be metabolized by enzymes that normally metabolize L-phenylalanine and excreted via the kidneys .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375800 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-L-phenylalanine | |

CAS RN |

80126-51-8 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

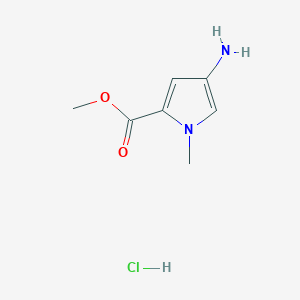

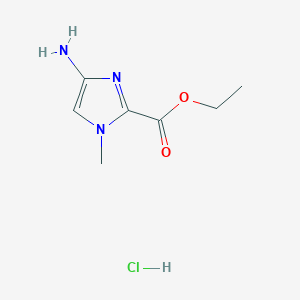

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

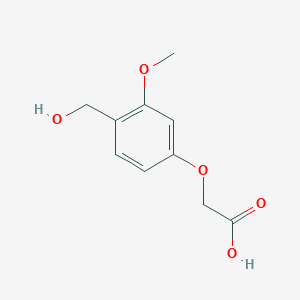

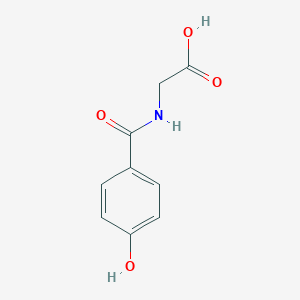

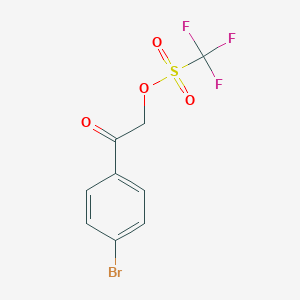

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.